
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the activity of the dopamine transporter, 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Effets Biochimiques Et Physiologiques
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of dopamine reuptake, the modulation of dopamine signaling, and the regulation of dopamine release. These effects have been found to be dose-dependent, with higher doses of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide leading to more pronounced effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide in lab experiments is its potent inhibitory effects on the dopamine transporter, which can be useful in investigating the role of dopamine in various physiological processes. However, one limitation of using 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide, including investigating its potential as a treatment for Parkinson's disease and drug addiction, exploring its effects on other neurotransmitter systems, and investigating its potential as a tool for studying the role of dopamine in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide for various applications.
Méthodes De Synthèse
The synthesis of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide involves the reaction of 4-aminobenzamide with 4-phenylpiperazine in the presence of methylsulfonyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful temperature control to prevent side reactions.
Applications De Recherche Scientifique
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been found to exhibit potent inhibitory effects on the dopamine transporter. This has led to investigations into the potential use of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide as a treatment for conditions such as Parkinson's disease and drug addiction.
Propriétés
Numéro CAS |
135036-03-2 |
|---|---|
Nom du produit |
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide |
Formule moléculaire |
C19H24N4O3S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
4-(methanesulfonamido)-N-[(4-phenylpiperazin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)22-16-9-7-15(8-10-16)19(24)21-13-17-14-23(12-11-20-17)18-5-3-2-4-6-18/h2-10,17,20,22H,11-14H2,1H3,(H,21,24) |
Clé InChI |
GIUNEOHGDSNUIQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3 |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3 |
Synonymes |
4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide 4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide hydrochloride 4-MAPPMB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)

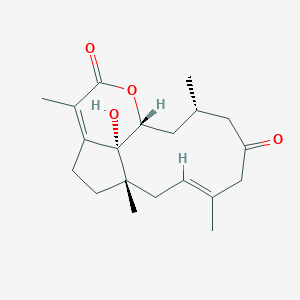
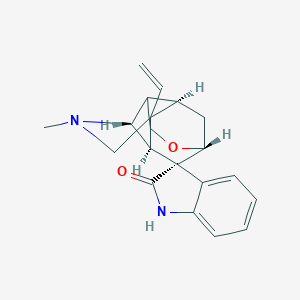
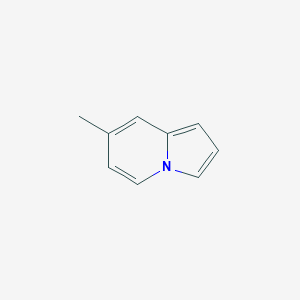
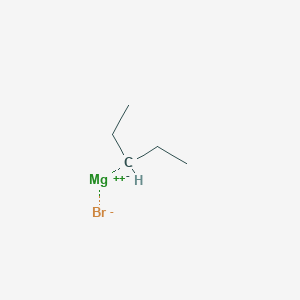

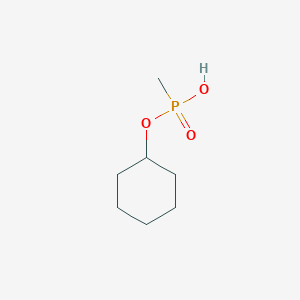
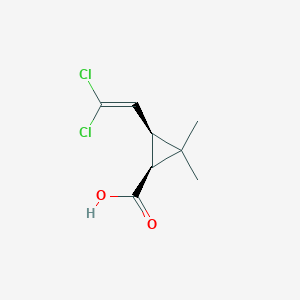
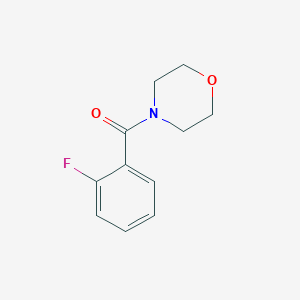
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)